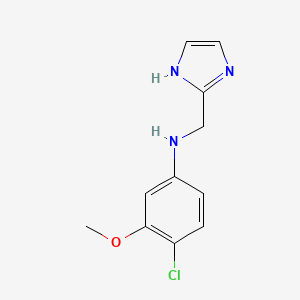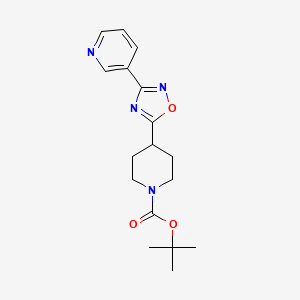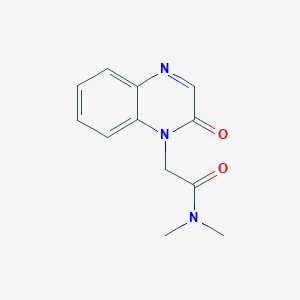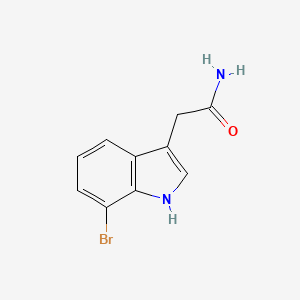
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine, also known as CLIMAZOLE, is a synthetic compound that belongs to the imidazole family. It is widely used in scientific research, particularly in the field of pharmacology. CLIMAZOLE is a potent antifungal agent and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and physiological effects:
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been shown to have a number of biochemical and physiological effects. In addition to its antifungal activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is its broad spectrum of activity against a wide range of fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, like all drugs, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has some limitations. It can be expensive to produce in large quantities, and its efficacy can be reduced in the presence of certain drug-resistant fungi.
Zukünftige Richtungen
There are several areas of future research that could be explored with (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine. One potential application is in the treatment of fungal infections that are resistant to current antifungal agents. Another area of interest is in the development of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine derivatives with improved pharmacological properties. Finally, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine could also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is a synthetic compound with a wide range of biological activities. It has been extensively studied for its antifungal properties and has also been shown to have antibacterial, antiviral, and anticancer properties. While there are some limitations to its use, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has several advantages and has the potential to be used in a variety of scientific research applications.
Synthesemethoden
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-methoxyphenylacetic acid with 2-(imidazol-1-ylmethyl)pyridine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has also been shown to have antibacterial, antiviral, and anticancer properties.
Eigenschaften
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSZAMGHZWNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)


![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)
![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)
